molecular formula C14H15N3O3 B11495970 N-(2-ethoxybenzyl)-3-nitropyridin-2-amine

N-(2-ethoxybenzyl)-3-nitropyridin-2-amine

Cat. No.: B11495970
M. Wt: 273.29 g/mol
InChI Key: FBWFACVCLKUFOP-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-3-nitropyridin-2-amine is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a pyridine ring and an ethoxybenzyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-3-nitropyridin-2-amine typically involves the reaction of 2-ethoxybenzylamine with 3-nitropyridine under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) in an anhydrous solvent like tetrahydrofuran (THF). The reaction is carried out at room temperature, and the product is purified using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may include advanced purification techniques such as recrystallization and distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-3-nitropyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides or amines.

    Coupling Reactions: Boronic acids, palladium catalyst, base (e.g., potassium carbonate).

Major Products Formed

    Reduction: Formation of N-(2-ethoxybenzyl)-3-aminopyridin-2-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(2-ethoxybenzyl)-3-nitropyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Chemical Biology: It can serve as a probe for studying biological processes involving nitroaromatic compounds.

    Catalysis: The compound can be used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the process.

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The ethoxybenzyl group may enhance the compound’s ability to cross biological membranes and reach its target sites. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxybenzyl)-3-nitropyridin-2-amine
  • N-(2-ethoxybenzyl)-4-nitropyridin-2-amine
  • N-(2-ethoxybenzyl)-3-nitroquinolin-2-amine

Uniqueness

N-(2-ethoxybenzyl)-3-nitropyridin-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group enhances its lipophilicity, while the nitro group provides a site for redox reactions. This combination makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-nitropyridin-2-amine

InChI

InChI=1S/C14H15N3O3/c1-2-20-13-8-4-3-6-11(13)10-16-14-12(17(18)19)7-5-9-15-14/h3-9H,2,10H2,1H3,(H,15,16)

InChI Key

FBWFACVCLKUFOP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC2=C(C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

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